molecular formula C19H15ClFNO3 B7875467 methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate

methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate

Cat. No.: B7875467
M. Wt: 359.8 g/mol
InChI Key: PEOBRZIDMSBCCF-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as DMF and POCl3.

    Attachment of the 2-chloro-4-fluorobenzyl group: This step involves a nucleophilic substitution reaction where the indole derivative reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Methyl 1-(2-chloro-4-fluorobenzyl)-3-carboxy-6-methyl-1H-indole-2-carboxylate.

    Reduction: Methyl 1-(2-chloro-4-fluorobenzyl)-3-hydroxymethyl-6-methyl-1H-indole-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Materials Science: The unique electronic properties of the indole core make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Mechanism of Action

The mechanism of action of methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the formyl group allows for interactions with nucleophilic sites on proteins, while the indole core can engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 6-position.

    Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c1-11-3-6-14-15(10-23)18(19(24)25-2)22(17(14)7-11)9-12-4-5-13(21)8-16(12)20/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOBRZIDMSBCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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